molecular formula C22H19N3O3S B14995428 6,7-dimethoxy-4-[(4-phenoxyphenyl)amino]quinazoline-2(1H)-thione

6,7-dimethoxy-4-[(4-phenoxyphenyl)amino]quinazoline-2(1H)-thione

Cat. No.: B14995428
M. Wt: 405.5 g/mol
InChI Key: PVKVWVPOSOSYQU-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-4-[(4-phenoxyphenyl)amino]-1,2-dihydroquinazoline-2-thione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes methoxy groups, a phenoxyphenyl group, and a quinazoline-thione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-4-[(4-phenoxyphenyl)amino]-1,2-dihydroquinazoline-2-thione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6,7-dimethoxyquinazoline with 4-phenoxyaniline under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-4-[(4-phenoxyphenyl)amino]-1,2-dihydroquinazoline-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can modify the thione group to a thiol or other reduced forms.

    Substitution: The methoxy and phenoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinazoline oxides, while reduction can produce thiol derivatives.

Scientific Research Applications

6,7-Dimethoxy-4-[(4-phenoxyphenyl)amino]-1,2-dihydroquinazoline-2-thione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-4-[(4-phenoxyphenyl)amino]-1,2-dihydroquinazoline-2-thione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-4(3H)-quinazolinone: A related compound with a similar quinazoline core but different functional groups.

    4-Phenoxyphenylamine: Shares the phenoxyphenyl group but lacks the quinazoline-thione structure.

Uniqueness

6,7-Dimethoxy-4-[(4-phenoxyphenyl)amino]-1,2-dihydroquinazoline-2-thione is unique due to its combination of methoxy, phenoxyphenyl, and quinazoline-thione groups, which confer specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C22H19N3O3S

Molecular Weight

405.5 g/mol

IUPAC Name

6,7-dimethoxy-4-(4-phenoxyanilino)-1H-quinazoline-2-thione

InChI

InChI=1S/C22H19N3O3S/c1-26-19-12-17-18(13-20(19)27-2)24-22(29)25-21(17)23-14-8-10-16(11-9-14)28-15-6-4-3-5-7-15/h3-13H,1-2H3,(H2,23,24,25,29)

InChI Key

PVKVWVPOSOSYQU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=S)N2)NC3=CC=C(C=C3)OC4=CC=CC=C4)OC

Origin of Product

United States

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